2-(3-(Dimethylamino)phenyl)acetic acid
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Overview
Description
“2-(3-(Dimethylamino)phenyl)acetic acid” is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as “(3-Dimethylamino-phenyl)-acetic acid” and "Benzeneacetic acid, 3-(dimethylamino)-" .
Molecular Structure Analysis
The molecular structure of “2-(3-(Dimethylamino)phenyl)acetic acid” can be represented by the InChI code:InChI=1S/C10H13NO2/c1-11(2)9-5-3-4-8(6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
. The Canonical SMILES representation is CN(C)C1=CC=CC(=C1)CC(=O)O
. Physical And Chemical Properties Analysis
The molecular weight of “2-(3-(Dimethylamino)phenyl)acetic acid” is 179.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 179.094628657 g/mol . The topological polar surface area is 40.5 Ų .properties
IUPAC Name |
2-[3-(dimethylamino)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-3-4-8(6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDGDXLDISHYQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612030 |
Source
|
Record name | [3-(Dimethylamino)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Dimethylamino)phenyl)acetic acid | |
CAS RN |
132864-53-0 |
Source
|
Record name | [3-(Dimethylamino)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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